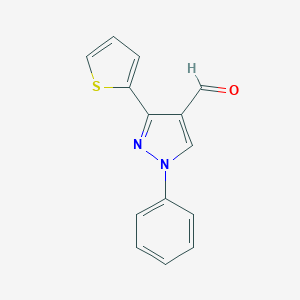

1-fenil-3-(tiofen-2-il)-1H-pirazol-4-carbaldehído

Descripción general

Descripción

1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde (PTP) is an organic compound that belongs to the family of heterocyclic compounds. It is an aromatic aldehyde with a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. PTP is a colorless solid that has a melting point of 61-63 °C and a boiling point of 265-266 °C. It is soluble in water, methanol, ethanol, and acetone. PTP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Aplicaciones Científicas De Investigación

Síntesis de 2-ciano-3-(1-fenil-3-(tiofen-2-il)-1H-pirazol-4-il)acrilamida

Este compuesto se utiliza en la síntesis de 2-ciano-3-(1-fenil-3-(tiofen-2-il)-1H-pirazol-4-il)acrilamida . La síntesis se logra mediante la condensación de equivalentes equimolares de 1-fenil-3-(tiofen-2-il)-1H-pirazol-4-carbaldehído y 2-cianoacetamida en etanol hirviendo en condiciones básicas .

Síntesis de derivados de pirazol y pirano

El compuesto se utiliza como material de partida para la síntesis de nuevos derivados de pirimidina-2-tiol, pirazol y pirano . Este proceso de síntesis implica la condensación de 3-acetilpiridina con tiofeno 2-carboxaldehído .

Síntesis de 2-((1-fenil-3-(tiofen-2-il)-1H-pirazol-4-il)metileno)indan-1-ona

This compound se utiliza en la síntesis de 2-((1-fenil-3-(tiofen-2-il)-1H-pirazol-4-il)metileno)indan-1-ona . La síntesis se logra haciendo reaccionar cantidades equimolares de this compound y 2,3-dihidro-1H-inden-1-ona en etanol hirviendo que contiene unas gotas de piperidina como catalizador .

Actividades biológicas

Los compuestos que contienen el residuo de acrilamida, como la 2-ciano-3-(1-fenil-3-(tiofen-2-il)-1H-pirazol-4-il)acrilamida, son potencialmente activos biológicamente . Pueden actuar como precursores en muchas síntesis orgánicas .

Aplicaciones medicinales

Los pirazoles, que pueden sintetizarse a partir de this compound, son heterociclos importantes con promesas para aplicaciones medicinales debido a su amplia gama de actividades biológicas .

Síntesis de heterociclos que contienen sistemas de anillos de tiofeno

Mecanismo De Acción

Target of Action

The compound 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde has been found to exhibit inhibitory activities against several enzymes, including acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and glutathione S-transferase (GST) . These enzymes play crucial roles in the human nervous system and metabolism .

Mode of Action

The compound interacts with these enzymes, leading to their inhibition

Biochemical Pathways

The inhibition of AChE, BChE, and GST by 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde can affect various biochemical pathways. For instance, AChE and BChE are involved in the hydrolysis of acetylcholine and butyrylcholine, neurotransmitters located at synaptic areas in the central and peripheral nervous systems . GSTs, on the other hand, are involved in the detoxification of endogenous compounds and xenobiotics .

Result of Action

The inhibition of AChE, BChE, and GST by 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde can lead to various molecular and cellular effects. For example, the inhibition of AChE and BChE can affect neurotransmission, while the inhibition of GST can impact the body’s ability to detoxify certain compounds .

Propiedades

IUPAC Name |

1-phenyl-3-thiophen-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDFEBGVPKLCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347332 | |

| Record name | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210825-11-9 | |

| Record name | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

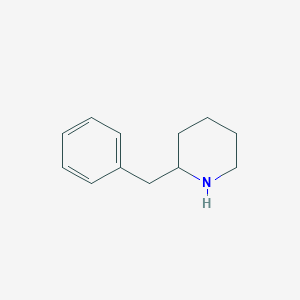

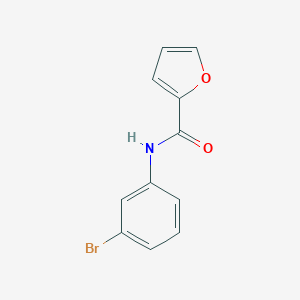

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.